5-(2-Furyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Furyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(2-Furyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways: Inhibition of cell proliferation pathways, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furyl)-4-amino-4H-1,2,4-triazole-3-thiol
- 4-((4-Methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Furyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the furyl and benzylidene groups, which confer distinct electronic and steric properties. This makes it particularly effective in applications where specific molecular interactions are required.
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS/c1-10-4-6-11(7-5-10)9-15-18-13(16-17-14(18)20)12-3-2-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI Key |
JCBDBOWOQYOUJO-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3 |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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